molecular formula C15H17NOSi B13888799 [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol

[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol

Cat. No.: B13888799
M. Wt: 255.39 g/mol
InChI Key: PBVYSSVNNHRCJR-UHFFFAOYSA-N
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Description

[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol: is a chemical compound that features a quinoline core substituted with a trimethylsilylethynyl group at the 2-position and a methanol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Trimethylsilylethynyl Group: The trimethylsilylethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (trimethylsilylethyne) is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Addition of the Methanol Group: The methanol group can be introduced through a Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a quinoline derivative containing a suitable leaving group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol can undergo oxidation reactions to form quinoline derivatives with various functional groups at the 4-position.

    Reduction: The compound can be reduced to form different quinoline derivatives, depending on the reducing agents and conditions used.

    Substitution: The trimethylsilylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-ylmethanol derivatives.

Scientific Research Applications

[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound can be used in the study of biological processes involving quinoline derivatives, such as enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives have potential therapeutic applications, including antimalarial, antibacterial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilylethynyl group may enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol: can be compared with other quinoline derivatives, such as:

    Quinoline-4-carboxylic acid: This compound has a carboxylic acid group at the 4-position instead of a methanol group.

    2-Trimethylsilylethynylquinoline: This compound lacks the methanol group at the 4-position.

    4-Hydroxyquinoline: This compound has a hydroxyl group at the 4-position instead of a methanol group.

The uniqueness of This compound lies in its combination of the trimethylsilylethynyl and methanol groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17NOSi

Molecular Weight

255.39 g/mol

IUPAC Name

[3-(2-trimethylsilylethynyl)quinolin-4-yl]methanol

InChI

InChI=1S/C15H17NOSi/c1-18(2,3)9-8-12-10-16-15-7-5-4-6-13(15)14(12)11-17/h4-7,10,17H,11H2,1-3H3

InChI Key

PBVYSSVNNHRCJR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C2=CC=CC=C2N=C1)CO

Origin of Product

United States

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